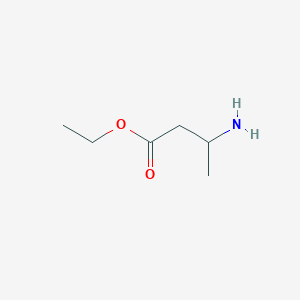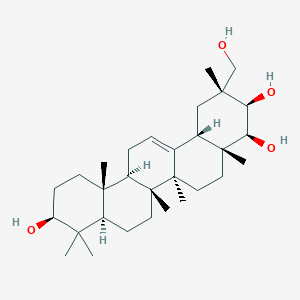
Abrisapogenol C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abrisapogenol C is a natural triterpenoid compound that has been isolated from various plants, including the roots of Glycyrrhiza uralensis and the fruits of Cimicifuga foetida. This compound has attracted significant attention from researchers due to its potential therapeutic properties.
作用機序
The mechanism of action of abrisapogenol C is not well understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that abrisapogenol C may inhibit the activity of certain enzymes, including COX-2 and 5-LOX.
生化学的および生理学的効果
Abrisapogenol C has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. It has also been found to inhibit the expression of iNOS and COX-2, which are involved in the production of inflammatory mediators. Additionally, abrisapogenol C has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.
実験室実験の利点と制限
One of the advantages of abrisapogenol C for lab experiments is that it is a natural compound, which makes it easier to obtain and use in experiments. Additionally, abrisapogenol C has been found to have low toxicity, which makes it a safer alternative to synthetic compounds. However, one of the limitations of abrisapogenol C is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on abrisapogenol C. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on developing more efficient synthesis methods for abrisapogenol C. Additionally, more studies could be conducted to investigate the potential therapeutic applications of abrisapogenol C, including its use in the treatment of neurodegenerative diseases, diabetes, and obesity.
合成法
Abrisapogenol C can be synthesized from its precursor, glycyrrhizic acid, which is obtained from the roots of Glycyrrhiza uralensis. The synthesis involves the hydrolysis of glycyrrhizic acid to form 18β-glycyrrhetinic acid, which is then oxidized to form abrisapogenol A. Abrisapogenol A is then subjected to a series of reactions, including epoxidation, hydrolysis, and reduction, to yield abrisapogenol C.
科学的研究の応用
Abrisapogenol C has been found to have various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, abrisapogenol C has been found to have anti-diabetic and anti-obesity effects.
特性
CAS番号 |
129273-44-5 |
|---|---|
製品名 |
Abrisapogenol C |
分子式 |
C30H50O4 |
分子量 |
474.7 g/mol |
IUPAC名 |
(2R,3R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol |
InChI |
InChI=1S/C30H50O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)32)9-8-18-19-16-26(3,17-31)23(33)24(34)27(19,4)14-15-29(18,30)6/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,26+,27+,28-,29+,30+/m0/s1 |
InChIキー |
CSHFZVTYURMCRK-LMDNQKESSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]([C@H]([C@H]5O)O)(C)CO)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(C(C5O)O)(C)CO)C)C)C)C |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(C(C5O)O)(C)CO)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





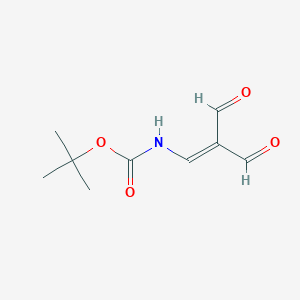
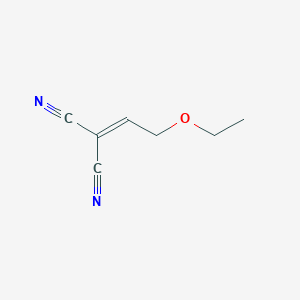
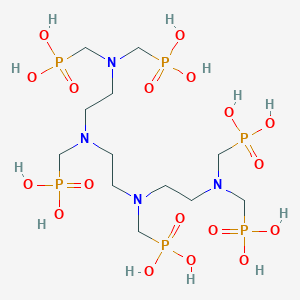
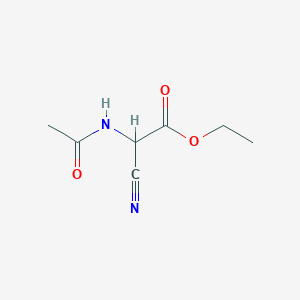
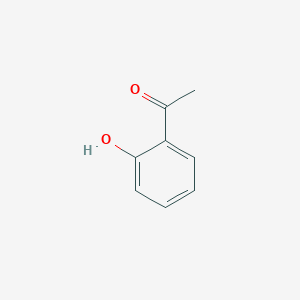
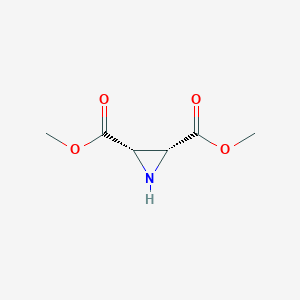
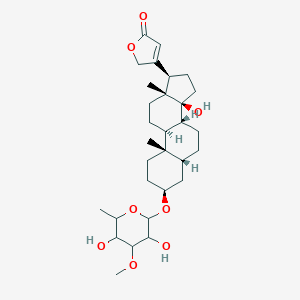
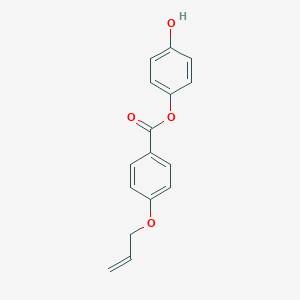
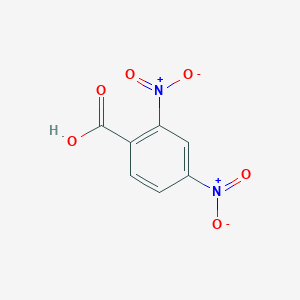
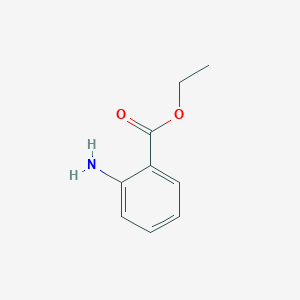
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
